N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide
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Overview
Description
N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide is an organic compound with the molecular formula C15H10BrCl2NO2. It is a white to light yellow crystalline solid, primarily used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Preparation Methods
The synthesis of N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide typically involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with bromoacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The product is then purified through recrystallization from a suitable solvent mixture .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form corresponding amines.
Oxidation Reactions: Oxidation can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Scientific Research Applications
N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound’s halogenated aromatic structure allows it to interact with various enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide can be compared with similar compounds such as:
N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide: This compound has a similar benzoyl and chloroacetamide structure but lacks the bromo substituent.
N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide: This compound is structurally similar but does not contain the bromo group.
N,N-Dimethyl 4-bromo-2-chlorobenzamide: This compound has a dimethylamino group instead of the dichlorobenzamide moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrCl3NO2/c21-11-5-8-18(25-20(27)14-7-6-12(22)10-17(14)24)15(9-11)19(26)13-3-1-2-4-16(13)23/h1-10H,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVIJRBUJIPLQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrCl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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